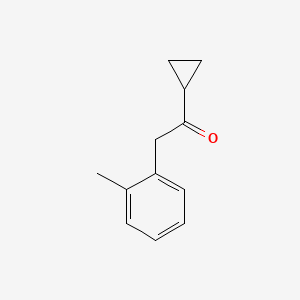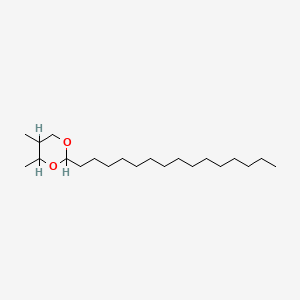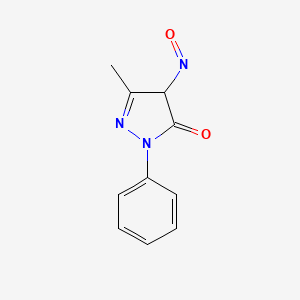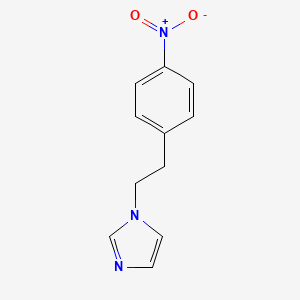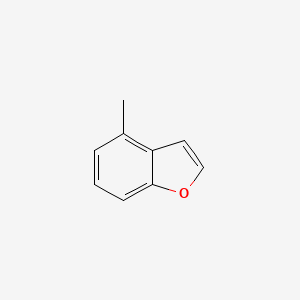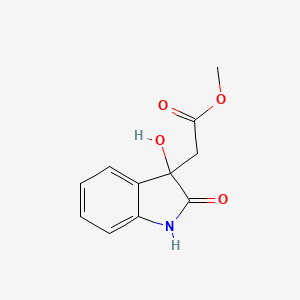
Methyl dioxindole-3-acetate
Vue d'ensemble
Description
Methyl dioxindole-3-acetate belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It’s also known as a plant hormone .
Synthesis Analysis
Indole-3-acetic acid (IAA) methyltransferase (IAMT) is a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . The synthesis of indole derivatives involves multiple interdependent pathways . For example, the synthesis of intermediate 3 involves methyl indole-3-acetate, benzyltriethylammonium chloride, dichloromethane, and 30% NaOH aqueous solution .Molecular Structure Analysis
The molecular formula of Methyl dioxindole-3-acetate is C11H11NO4 . The crystal structure of Arabidopsis IAMT (AtIAMT1), a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group, was determined and refined to 2.75 Å resolution .Chemical Reactions Analysis
Indole-3-acetic acid (IAA) methyltransferase (IAMT) catalyzes the methylation of the free carboxyl end of the plant hormone IAA . This modulation of IAA homeostasis in plant tissues is a key chemical reaction involving Methyl dioxindole-3-acetate .Physical And Chemical Properties Analysis
The molecular weight of Methyl dioxindole-3-acetate is 221.212 . The InChI string representation of its structure isInChI=1S/C11H11NO4/c1-16-9 (13)6-11 (15)7-4-2-3-5-8 (7)12-10 (11)14/h2-5,15H,6H2,1H3, (H,12,14) .
Applications De Recherche Scientifique
Synthesis and Potential in Cancer Therapy
- Methyl dioxindole-3-acetate, as a metabolite of indole-3-acetic acid, has been synthesized for potential applications in cancer therapy. Its synthesis, derived from isatins, offers a convenient method for producing cytotoxic metabolites (Rossiter, 2002).
Plant Growth and Metabolism
- In plant physiology, Methyl dioxindole-3-acetate has been studied for its role in auxin action and cell elongation. However, it was found to be inactive as a growth promoter in coleoptile and pea stem segments (Evans & Ray, 1973).
- Its derivative, 3-Methyleneoxindole, has shown the potential to desensitize regulatory enzymes to feedback inhibition, possibly influencing metabolism and growth in plants (Tuli & Moyed, 1966).
Interaction with Plant Auxin
- A study identified (+)-5-Hydroxy-dioxindole-3-acetic acid, related to Methyl dioxindole-3-acetate, as synergistic with auxin in ethylene production in plant tissues (Suzuki et al., 1977).
Antimicrobial Properties
- An oxidation product of indole-3-acetic acid, similar to Methyl dioxindole-3-acetate, demonstrated potent bactericidal properties, especially in actively growing cultures. This suggests potential applications in controlling microbial growth (Tuli, 1973).
Chemical Synthesis and Applications
- Research has focused on the synthesis of derivatives of dioxindoles, including Methyl dioxindole-3-acetate, exploring their potential in various chemical applications (He et al., 2018).
Biochemical Pathways in Plants
- Methyl dioxindole-3-acetate has been identified as a possible intermediate in the oxidation of indole-3-acetic acid to β-acid in rice bran, indicating its significance in plant biochemical pathways (Kinashi et al., 1976).
Auxin-Stimulated Responses in Plants
- The role of 3-methyleneoxindole, a derivative of Methyl dioxindole-3-acetate, in auxin-stimulated responses in plants, such as pea and mung bean stem segments, has been a subject of study. Its interaction with sulfhydryl compounds and potential role in plant growth and metabolism has been highlighted (Tuli & Moyed, 1969).
Antiviral Properties
- 3-Methyleneoxindole, related to Methyl dioxindole-3-acetate, exhibited selective antiviral activity against various viruses, indicating its potential application in antiviral therapies (Tuli et al., 1974).
Cytotoxicity and Reactivity
- Studies have explored the cytotoxicity and reactivity of 3-methylene-2-oxindoles, derivatives of indole-3-acetic acids like Methyl dioxindole-3-acetate, particularly focusing on their activation by peroxidases and implications for cancer therapy (Folkes et al., 2002).
Mécanisme D'action
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Orientations Futures
Indole and its derivatives show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The interaction between host and microorganism widely affects the immune and metabolic status .
Propriétés
IUPAC Name |
methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9(13)6-11(15)7-4-2-3-5-8(7)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWUWPHGCCRYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554755 | |
| Record name | Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57061-18-4 | |
| Record name | Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57061-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




